Dopamine Receptor Subtype Selectivity Differentiation of N-Propyl-N-(2-(4-Phenylpiperazin-1-yl)ethyl) Derivative vs. Parent Scaffold
The N-propyl-N-(2-(4-phenylpiperazin-1-yl)ethyl)-substituted derivative of 4,5,6,7-tetrahydro-1H-indazol-5-amine demonstrates a 39-fold selectivity for rat dopamine D3 receptor (Ki = 46.7 nM) over D2 receptor (Ki = 1,840 nM) in competitive radioligand displacement assays [1]. This differential affinity profile is not achievable with the unsubstituted parent amine scaffold (which shows negligible affinity for both subtypes) or with alternative tetrahydroindazole regioisomers such as the 4-amino or 7-amino variants, which lack the requisite vector for the N-propyl and N-(phenylpiperazinyl)ethyl substituents critical for D3 pocket occupancy [1][2].
| Evidence Dimension | Binding affinity (Ki) for dopamine D3 vs. D2 receptor |
|---|---|
| Target Compound Data | Ki(D3) = 46.7 nM; Ki(D2) = 1,840 nM (for N-substituted derivative) |
| Comparator Or Baseline | Unsubstituted 4,5,6,7-tetrahydro-1H-indazol-5-amine parent scaffold (negligible affinity); alternative 4-amino-tetrahydroindazole regioisomer (incompatible with D3-selective N-substitution) |
| Quantified Difference | 39-fold selectivity (D3/D2 Ki ratio = 0.025) |
| Conditions | Displacement of [³H]spiperone from rat dopamine D3 and D2 receptors expressed in HEK293 cells |
Why This Matters
The 5-amino substitution position enables synthetic access to D3-selective ligands, whereas 3-amino, 4-amino, or 7-amino regioisomers cannot accommodate the same N-alkylation vectors for D3 subtype selectivity.
- [1] BindingDB. BDBM50261304 (CHEMBL468834, D-189): N-(2-(4-Phenylpiperazin-1-yl)ethyl)-N-propyl-4,5,6,7-tetrahydro-1H-indazol-5-amine. Ki(D3) = 46.7 nM, Ki(D2) = 1.84E+3 nM. University of California San Diego. View Source
- [2] McQuaid LA, Latz JE, Clemens JA, Fuller RW, Wong DT. Substituted 5-amino-4,5,6,7-tetrahydroindazoles as partial ergoline structures with dopaminergic activity. J Med Chem. 1989;32(10):2388-2396. View Source
